molecular formula C9H9BrN2O2 B13673194 (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No.: B13673194
M. Wt: 257.08 g/mol
InChI Key: FQCZNTGRUPRQGA-UHFFFAOYSA-N
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Description

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

    Substitution: Various substituted pyrazolo[1,5-a]pyridines.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding methyl derivatives.

Mechanism of Action

Biological Activity

(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a compound belonging to the pyrazolo[1,5-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 266.09 g/mol
  • CAS Number : 2168465-26-5

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Activity Exhibits selective cytotoxicity against various cancer cell lines.
Kinase Inhibition Acts as an inhibitor for several kinases, including AXL and c-MET kinases.
Neuroprotective Effects Potential in treating neurodegenerative diseases by inhibiting MARK.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has shown selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 and 20 µM for A549 cells, demonstrating its potential as a chemotherapeutic agent.

Kinase Inhibition

The compound functions as a selective inhibitor of various protein kinases. Protein kinases are critical in cellular signaling pathways that regulate cell growth, differentiation, and metabolism.

The inhibition of kinases such as AXL and c-MET has been linked to the compound's ability to disrupt signaling pathways involved in tumor progression and metastasis. This mechanism suggests a dual role in both inhibiting tumor growth and preventing metastasis.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.

Case Study: MARK Inhibition

Research indicates that this compound selectively inhibits microtubule affinity regulating kinase (MARK), which plays a role in neurodegenerative processes. In vitro studies demonstrated that treatment with the compound resulted in reduced tau phosphorylation levels, suggesting a mechanism for potential therapeutic effects in Alzheimer's disease.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol

InChI

InChI=1S/C9H9BrN2O2/c1-14-7-2-8(10)9-6(5-13)3-11-12(9)4-7/h2-4,13H,5H2,1H3

InChI Key

FQCZNTGRUPRQGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C(=C(C=N2)CO)C(=C1)Br

Origin of Product

United States

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